GLX351322

Description

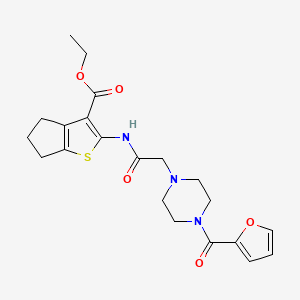

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-2-28-21(27)18-14-5-3-7-16(14)30-19(18)22-17(25)13-23-8-10-24(11-9-23)20(26)15-6-4-12-29-15/h4,6,12H,2-3,5,7-11,13H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVHLTCEMHIJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of GLX351322: A NOX4-Centric Approach to Mitigating Cellular Stress and Inflammation

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for GLX351322, a novel small molecule inhibitor targeting NADPH oxidase 4 (NOX4). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating oxidative stress pathways.

Executive Summary

This compound is a potent and selective inhibitor of NADPH oxidase 4 (NOX4), an enzyme critically implicated in the production of reactive oxygen species (ROS).[1][2] By attenuating NOX4 activity, this compound effectively mitigates downstream cellular and tissue damage driven by oxidative stress. This targeted action interrupts key pathological signaling cascades, notably the ROS/MAPK/NF-κB pathway, which is a central driver of inflammation and apoptosis in a variety of disease models.[2][3] Preclinical studies have demonstrated the efficacy of this compound in diverse therapeutic areas, including metabolic disorders, inflammatory conditions, and ischemia-reperfusion injuries.

Molecular Profile and Potency

This compound demonstrates a clear inhibitory preference for the NOX4 isoform over other members of the NADPH oxidase family. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Target | IC50 | Assay Conditions | Reference |

| NADPH Oxidase 4 (NOX4) | 5 µM | Hydrogen peroxide production in tetracycline-inducible NOX4-overexpressing cells. | [1][2] |

| NADPH Oxidase 2 (NOX2) | 40 µM | Activity in human polymorphonuclear leukocytes (hPBMC). | [1] |

Core Mechanism of Action: NOX4 Inhibition

The primary mechanism of this compound is the direct inhibition of NOX4, an enzyme that catalyzes the transfer of electrons from NADPH to molecular oxygen, resulting in the production of hydrogen peroxide (H₂O₂).[1][2] In pathological states, the overactivity of NOX4 leads to excessive ROS accumulation, inducing oxidative stress. This, in turn, triggers a cascade of downstream signaling events that contribute to cellular dysfunction and disease progression.

This compound intervenes at the apex of this cascade by reducing the catalytic activity of NOX4. This leads to a significant decrease in intracellular ROS levels, thereby protecting cells from oxidative damage and suppressing the activation of redox-sensitive signaling pathways.

Downstream Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are largely attributed to its ability to modulate the ROS-sensitive Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3]

Attenuation of the ROS/MAPK/NF-κB Signaling Cascade

In inflammatory conditions, such as temporomandibular joint osteoarthritis (TMJOA), the presence of stimuli like lipopolysaccharide (LPS) leads to the upregulation of NOX4 and a subsequent surge in ROS production.[2][3] This oxidative burst activates the MAPK pathway, including the phosphorylation of p38, ERK, and JNK.[2] Concurrently, ROS promotes the activation of the NF-κB pathway.[2] The activation of these pathways culminates in the production of pro-inflammatory cytokines and cellular apoptosis.

This compound treatment effectively suppresses the phosphorylation of p38, ERK, and JNK, and inhibits the activation of NF-κB by reducing the upstream ROS trigger.[2] This comprehensive blockade of inflammatory signaling underscores the potent anti-inflammatory and cytoprotective properties of this compound.

Preclinical Efficacy and Therapeutic Implications

The mechanism of this compound has been validated in several preclinical models, demonstrating its broad therapeutic potential.

| Disease Model | Key Findings | Reference |

| Type 2 Diabetes | In high-fat diet-treated mice, this compound counteracted non-fasting hyperglycemia and improved glucose tolerance. It also protected human pancreatic islet cells from high-glucose-induced ROS production and cell death. | [1] |

| Temporomandibular Joint Osteoarthritis (TMJOA) | This compound suppressed LPS-induced intracellular ROS production and inflammatory responses in synovial macrophages. In a CFA-induced TMJ inflammation model, it attenuated synovial inflammation and protected condylar structure. | [2][3] |

| Acute Ocular Hypertension | In a mouse model, this compound reduced ROS overproduction, inhibited inflammatory factor release, suppressed glial cell activation, and reduced retinal cell apoptosis, thereby preserving retinal structure and function. |

Experimental Protocols

Determination of IC50 for NOX4

-

Cell Line: Tetracycline-inducible NOX4-overexpressing cells.

-

Methodology: Cells were treated with varying concentrations of this compound. NOX4 expression was induced with tetracycline. Hydrogen peroxide production was measured using a suitable fluorescent probe (e.g., Amplex Red). The fluorescence intensity was quantified, and the IC50 value was calculated as the concentration of this compound that inhibited 50% of the hydrogen peroxide production.

High-Fat Diet-Induced Glucose Intolerance Mouse Model

-

Animal Model: Male C57BL/6 mice.

-

Protocol: Mice were fed a high-fat diet to induce glucose intolerance. A treatment group received this compound (e.g., 3.8 mg/kg/day) administered in drinking water for a specified period (e.g., two weeks). A control group received a normal diet. Non-fasting blood glucose levels and glucose tolerance (via glucose tolerance test) were measured at baseline and at the end of the treatment period.

Western Blot Analysis of MAPK and NF-κB Pathways

-

Sample Preparation: Synovial macrophages were treated with LPS in the presence or absence of this compound. Cell lysates were collected at specified time points.

-

Protocol: Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of p38, ERK, JNK, and components of the NF-κB pathway (e.g., p65). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a selective NOX4 inhibitor that demonstrates a clear and potent mechanism of action centered on the reduction of oxidative stress. By targeting NOX4, this compound effectively downregulates the pro-inflammatory and pro-apoptotic ROS/MAPK/NF-κB signaling axis. The compelling preclinical data across multiple disease models highlight the significant therapeutic potential of this compound for a range of pathologies driven by oxidative stress and inflammation. Further clinical investigation is warranted to translate these promising findings into novel therapeutic interventions.

References

- 1. The novel NADPH oxidase 4 inhibitor this compound counteracts glucose intolerance in high-fat diet-treated C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel NADPH Oxidase 4 Inhibitor, Attenuates TMJ Osteoarthritis by Inhibiting the ROS/MAPK/NF- κ B Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Novel NADPH Oxidase 4 Inhibitor, Attenuates TMJ Osteoarthritis by Inhibiting the ROS/MAPK/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

GLX351322: A Selective NOX4 Inhibitor for Research and Drug Development

This technical guide provides an in-depth overview of GLX351322, a selective inhibitor of NADPH Oxidase 4 (NOX4). It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting NOX4-mediated oxidative stress in various disease models. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a novel small molecule that has demonstrated selective inhibition of NOX4, an enzyme implicated in the production of reactive oxygen species (ROS) and the pathophysiology of several diseases.[1] Unlike other NOX isoforms, NOX4 is constitutively active and primarily produces hydrogen peroxide. Its upregulation has been associated with conditions such as type 2 diabetes, osteoarthritis, and various inflammatory disorders.[1][2] this compound offers a valuable tool for investigating the role of NOX4 in these pathologies and represents a potential therapeutic candidate.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, including its inhibitory activity and concentrations used in various experimental settings.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Assay Condition | Reference |

| NOX4 | 5 µM | Hydrogen peroxide production in tetracycline-inducible NOX4-overexpressing cells. | [3] |

| NOX2 | 40 µM | Activity in human peripheral blood mononuclear cells (hPBMCs). | [1] |

Table 2: In Vitro Experimental Concentrations of this compound

| Cell Type | Concentration Range | Application | Reference |

| RAW 264.7 Macrophages | 1.25 - 40 µM | Cytotoxicity, ROS production, and anti-inflammatory assays. | [2] |

| Human Pancreatic Islets | 10 µM | Reduction of glucose-induced ROS production and cytotoxicity. | [2] |

Table 3: In Vivo Experimental Dosing of this compound

| Animal Model | Dosage | Administration Route | Application | Reference | | --- | --- | --- | --- | | High-Fat Diet-Treated C57BL/6 Mice | 3.8 mg/kg/day (estimated) | In drinking water | Counteracting glucose intolerance. |[4] | | Sprague-Dawley Rats (CFA-induced TMJ inflammation) | 10 µM and 40 µM (50 µL) | Intra-articular injection | Alleviating temporomandibular joint inflammation. |[2] |

Signaling Pathways

This compound exerts its effects by inhibiting NOX4-mediated ROS production, which in turn modulates downstream signaling pathways, primarily the MAPK and NF-κB pathways.

NOX4-Mediated Signaling

NOX4 can be activated by various stimuli, leading to the activation of downstream signaling cascades that are implicated in inflammation and fibrosis.

This compound-Mediated Inhibition of Inflammatory Pathways

By blocking NOX4, this compound prevents the activation of MAPK and NF-κB signaling, thereby reducing the expression of pro-inflammatory mediators.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

In Vitro Assays

-

Cell Line: RAW 264.7 macrophages.

-

Procedure:

-

Seed 8 x 10³ cells per well in a 96-well plate.

-

Treat cells with varying concentrations of this compound (0, 1.25, 2.5, 5, 10, 20, and 40 µM) for 24 and 48 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.

-

Measure absorbance at 450 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Calculate cell viability relative to the untreated control group.[2]

-

-

Reagents: Dihydroethidium (DHE) for superoxide and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for total ROS.

-

Procedure (DHE):

-

Culture RAW 264.7 macrophages and treat with 100 ng/mL LPS and this compound (10 or 40 µM) for 24 hours.

-

Incubate cells with 5 µM DHE for 30 minutes at 37°C.

-

Counterstain nuclei with Hoechst 33342 for 5 minutes.

-

Wash cells three times with warm PBS.

-

Visualize and quantify fluorescence using a confocal laser scanning microscope and ImageJ software.[2]

-

-

Procedure (DCFH-DA):

-

Target Proteins: Phosphorylated and total p38, ERK, JNK, p65, and IκBα.

-

Procedure:

-

Treat RAW 264.7 macrophages with LPS and this compound.

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Develop the membrane using an enhanced chemiluminescence (ECL) kit and visualize the protein bands.[7]

-

In Vivo Experiment

-

Animal Model: 8-week-old male Sprague-Dawley rats.

-

Induction of Inflammation:

-

Inject 50 µL of Complete Freund's Adjuvant (CFA) (5 mg/mL) bilaterally into the TMJ cavities.[2]

-

-

Treatment Protocol:

-

Three days post-CFA injection, administer 50 µL of this compound (10 µM or 40 µM) via intra-articular injection every 5 days.

-

The saline group receives an equal volume of saline.[2]

-

-

Evaluation:

-

Monitor changes in the TMJ using micro-CT scans.

-

Perform histological staining of TMJ sections to assess inflammation and cartilage degradation.[2]

-

Conclusion

This compound is a potent and selective inhibitor of NOX4 that has demonstrated significant efficacy in various preclinical models of diseases associated with oxidative stress. Its ability to modulate the ROS/MAPK/NF-κB signaling axis highlights its therapeutic potential. The data and protocols presented in this guide serve as a valuable resource for researchers investigating the role of NOX4 and for the development of novel therapeutics targeting this enzyme.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Novel NADPH Oxidase 4 Inhibitor, Attenuates TMJ Osteoarthritis by Inhibiting the ROS/MAPK/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The novel NADPH oxidase 4 inhibitor this compound counteracts glucose intolerance in high-fat diet-treated C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GLX351322 in the Attenuation of Reactive Oxygen Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, their overproduction leads to oxidative stress, a key contributor to the pathophysiology of numerous diseases. The NADPH oxidase (NOX) family of enzymes, particularly NOX4, are major sources of cellular ROS. This technical guide provides an in-depth analysis of GLX351322, a novel and selective inhibitor of NOX4, and its role in the reduction of ROS. We will explore its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies targeting oxidative stress.

Introduction to this compound and Reactive Oxygen Species

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While essential for cellular signaling and host defense at physiological concentrations, excessive ROS accumulation results in oxidative stress, leading to cellular damage and contributing to a wide range of pathologies, including inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions.

The primary enzymatic source of regulated ROS production in many cell types is the NADPH oxidase (NOX) family. Among the seven identified NOX isoforms, NOX4 is unique in that it is constitutively active and primarily generates H₂O₂. This makes NOX4 a key player in cellular redox signaling and a promising therapeutic target for diseases associated with oxidative stress.

This compound is a novel small molecule inhibitor with high selectivity for NOX4. Its ability to specifically target NOX4-dependent ROS production has made it a valuable tool for studying the role of this enzyme in various disease models and a potential candidate for therapeutic development.

Mechanism of Action: Inhibition of NOX4-Mediated ROS Production

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of NOX4, thereby reducing the cellular production of H₂O₂. This targeted inhibition helps to restore cellular redox homeostasis and mitigate the downstream pathological effects of excessive ROS. The primary signaling pathway implicated in the action of this compound is the ROS/MAPK/NF-κB cascade.

The ROS/MAPK/NF-κB Signaling Pathway

Under conditions of oxidative stress, elevated levels of ROS can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This family of protein kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses. Activation of MAPK pathways can, in turn, lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a key regulator of the inflammatory response, and its activation leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. By inhibiting NOX4 and reducing ROS levels, this compound effectively dampens the activation of the MAPK and NF-κB signaling pathways, thereby exerting its anti-inflammatory effects.[1]

Quantitative Data on this compound Efficacy

The efficacy of this compound in inhibiting NOX4 and reducing ROS has been quantified in several studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (NOX4) | 5 µM | Tetracycline-inducible NOX4-overexpressing cells | [2][3] |

| IC₅₀ (NOX2) | 40 µM | hPBMC cells | [2] |

| Treatment Group | This compound Concentration | Relative DCF Fluorescence (% of control) | Reference |

| LPS | 0 µM | Significantly upregulated vs. control | [4] |

| LPS + this compound | 10 µM | Markedly reduced vs. LPS alone | [4] |

| LPS + this compound | 40 µM | Almost the same as the control group | [4] |

| Pathway Component | Treatment | Effect on Phosphorylation | Reference |

| p38, ERK, JNK | LPS | Activated | [5] |

| p38, ERK, JNK | LPS + this compound (10 µM and 40 µM) | Suppressed | [5] |

| p65, IκBα | LPS | Activated | [5] |

| p65, IκBα | LPS + this compound | Markedly reduced | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Intracellular ROS Detection using DCFH-DA

This protocol is used to measure total intracellular ROS levels.[5]

Materials:

-

RAW 264.7 macrophages

-

Lipopolysaccharide (LPS)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe (e.g., from Beyotime Biotechnology)

-

Hoechst 33342

-

Phosphate-buffered saline (PBS)

-

Confocal laser scanning microscope

-

ImageJ software

Procedure:

-

Culture RAW 264.7 macrophages for 24 hours.

-

Induce ROS production by treating cells with 100 ng/mL LPS.

-

Concurrently treat cells with desired concentrations of this compound (e.g., 10 µM and 40 µM) for 24 hours.

-

Co-culture the cells with 10 µM DCFH-DA for 25 minutes at 37°C.

-

Incubate the cells with Hoechst 33342 for 5 minutes for nuclear staining.

-

Wash the cells three times with warm PBS.

-

Capture fluorescent images using a confocal laser scanning microscope.

-

Perform semiquantitative analysis of DCF fluorescence relative to the control group using ImageJ software.

Western Blot Analysis for MAPK and NF-κB Pathway Proteins

This protocol is used to assess the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

-

Cell lysates from treated and control cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against phosphorylated and total p38, ERK, JNK, p65, and IκBα

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration using a protein assay kit.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of its effects.

Conclusion

This compound is a potent and selective inhibitor of NOX4 that effectively reduces the production of reactive oxygen species. Its mechanism of action, centered on the inhibition of the ROS/MAPK/NF-κB signaling pathway, has been well-documented in preclinical studies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting NOX4-mediated oxidative stress. The continued investigation of this compound and similar compounds holds significant promise for the development of novel therapeutics for a wide range of diseases underpinned by oxidative damage and inflammation.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 4. This compound, a Novel NADPH Oxidase 4 Inhibitor, Attenuates TMJ Osteoarthritis by Inhibiting the ROS/MAPK/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of intracellular ROS using DCFH-DA staining [bio-protocol.org]

Therapeutic Potential of GLX351322: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLX351322 is a novel and selective inhibitor of NADPH oxidase 4 (NOX4), a key enzyme implicated in the production of reactive oxygen species (ROS). Emerging research has highlighted the significant therapeutic potential of this compound in a range of pathological conditions driven by oxidative stress and inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy in various disease models, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells and tissues when produced in excess. NADPH oxidases (NOXs) are a family of enzymes whose primary function is the generation of ROS. Among the NOX isoforms, NOX4 is of particular interest as it is constitutively active and produces hydrogen peroxide (H₂O₂). Overactivity of NOX4 has been linked to the pathophysiology of numerous diseases, including metabolic disorders, inflammatory conditions, and neurodegenerative diseases.

This compound has been identified as a potent and selective inhibitor of NOX4, offering a promising therapeutic strategy to mitigate the detrimental effects of excessive ROS production. This document summarizes the key findings from preclinical studies investigating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the selective inhibition of NOX4. By blocking the activity of this enzyme, this compound reduces the production of ROS, thereby alleviating oxidative stress. This interruption of ROS-mediated signaling has been shown to impact downstream inflammatory pathways, most notably the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[1][2][3]

The proposed mechanism of action is as follows:

-

Inhibition of NOX4: this compound directly inhibits the enzymatic activity of NOX4.

-

Reduction of ROS Production: This inhibition leads to a decrease in the cellular levels of ROS, particularly hydrogen peroxide.

-

Modulation of Downstream Signaling: The reduction in ROS attenuates the activation of stress-activated signaling pathways, including MAPK (p38, ERK, JNK) and NF-κB.

-

Anti-inflammatory Effects: By inhibiting these pathways, this compound suppresses the production and release of pro-inflammatory cytokines and mediators.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Therapeutic Applications and Preclinical Data

This compound has demonstrated significant therapeutic potential in a variety of preclinical disease models.

Type 2 Diabetes

In a high-fat diet (HFD)-induced mouse model of type 2 diabetes, a two-week treatment with this compound was shown to counteract non-fasting hyperglycemia and improve glucose tolerance.[4][5] This effect was observed without any significant changes in peripheral insulin sensitivity, suggesting a primary effect on pancreatic beta-cell function and survival.[4] In vitro studies on human islets revealed that this compound prevented high glucose-induced ROS production and beta-cell death.[4][5]

| Parameter | Control Group (HFD) | This compound-Treated Group (HFD) | Reference |

| Non-fasting Blood Glucose | Elevated | Significantly Reduced | [4] |

| Glucose Tolerance | Impaired | Significantly Improved | [4][5] |

| Peripheral Insulin Sensitivity | No Significant Change | No Significant Change | [4] |

| High Glucose-Induced Islet ROS | Increased | Prevented | [4][5] |

| High Glucose-Induced Islet Cell Death | Increased | Prevented | [4][5] |

Table 1: Effects of this compound in a High-Fat Diet-Induced Model of Type 2 Diabetes

Temporomandibular Joint Osteoarthritis (TMJOA)

This compound has shown promise in attenuating inflammation and joint damage in a rat model of complete Freund's adjuvant (CFA)-induced TMJOA.[2] In this model, intra-articular injections of this compound effectively reduced synovitis and protected the condylar cartilage structure.[2] In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that this compound dose-dependently inhibited intracellular ROS production and the expression of pro-inflammatory mediators.[2]

| Parameter | CFA-Induced TMJOA Group | This compound-Treated Group | Reference |

| Synovitis Score | Increased | Significantly Decreased | [2] |

| OARSI Score | Increased | Significantly Decreased | [2] |

| Condylar Cartilage Damage | Severe | Attenuated | [2] |

| LPS-Induced Macrophage ROS | Increased | Dose-dependently Inhibited | [2] |

| NOX4 Expression in Synovium | Upregulated | Significantly Reduced | [2] |

Table 2: Therapeutic Effects of this compound in a Rat Model of TMJOA

Acute Ocular Hypertension

In a mouse model of acute ocular hypertension (AOH), this compound demonstrated a neuroprotective effect by reducing retinal inflammation and injury.[6] The study indicated that this compound administration led to a reduction in ROS overproduction, inhibited the release of inflammatory factors, suppressed glial cell activation, and reduced retinal cell apoptosis.[6] These protective effects are attributed to the inhibition of ROS-mediated activation of redox-sensitive factors such as HIF-1α, NF-κB, and MAPKs.[6]

| Parameter | AOH Model Group | This compound-Treated Group | Reference |

| Retinal ROS Production | Increased | Reduced | [6] |

| Inflammatory Factor Release | Increased | Inhibited | [6] |

| Glial Cell Activation | Increased | Suppressed | [6] |

| Retinal Cell Apoptosis | Increased | Reduced | [6] |

| Retinal Degeneration | Present | Reduced | [6] |

Table 3: Neuroprotective Effects of this compound in a Mouse Model of Acute Ocular Hypertension

Experimental Protocols

In Vitro: LPS-Induced Inflammation in Macrophages

This protocol outlines the general steps to assess the anti-inflammatory effects of this compound in a macrophage cell line (e.g., RAW 264.7).

4.1.1. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

-

Pre-treat cells with varying concentrations of this compound (e.g., 10 μM, 40 μM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).

4.1.2. Cytotoxicity Assay (e.g., CCK-8):

-

Following treatment, add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

4.1.3. Intracellular ROS Measurement:

-

After treatment, incubate cells with a fluorescent ROS probe (e.g., DCFH-DA) for 20-30 minutes.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader.

4.1.4. Western Blot Analysis:

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-p38, p-ERK, p-JNK, p-p65, and their total forms, as well as a loading control like β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 2: Workflow for in vitro assessment of this compound.

In Vivo: Animal Models

4.2.1. High-Fat Diet-Induced Glucose Intolerance in Mice:

-

Animal Model: Male C57BL/6 mice.

-

Diet: Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and glucose intolerance.

-

Treatment: Administer this compound or vehicle control daily for a set duration (e.g., two weeks) via an appropriate route (e.g., oral gavage).

-

Outcome Measures:

-

Glucose Tolerance Test (GTT): Fast mice overnight, then administer a glucose bolus (e.g., 2 g/kg) orally. Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Insulin Tolerance Test (ITT): Fast mice for a shorter period (e.g., 4-6 hours), then administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at similar time points as the GTT.

-

4.2.2. CFA-Induced Temporomandibular Joint Osteoarthritis in Rats:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of TMJOA: Inject Complete Freund's Adjuvant (CFA) (e.g., 50 µL of 5 mg/mL) into the temporomandibular joint cavity.

-

Treatment: Administer intra-articular injections of this compound (e.g., 50 µL of 40 µM) or saline control at specified intervals (e.g., every 5 days).

-

Outcome Measures:

-

Histological Analysis: Euthanize animals at defined time points and collect the TMJ tissues. Perform hematoxylin and eosin (H&E) staining to assess synovial inflammation and cartilage integrity.

-

Immunohistochemistry/Immunofluorescence: Stain tissue sections for markers of inflammation and oxidative stress (e.g., NOX4).

-

Micro-CT Analysis: Evaluate bone morphology and changes in the condylar head.

-

Figure 3: General workflow for in vivo studies with this compound.

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action centered on the inhibition of NOX4 and the subsequent reduction of oxidative stress and inflammation. Preclinical studies have provided compelling evidence for its efficacy in diverse disease models, including type 2 diabetes, osteoarthritis, and ocular hypertension. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and accelerate its development as a novel treatment for a range of debilitating diseases. Further investigation is warranted to fully elucidate its safety profile and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Novel NADPH Oxidase 4 Inhibitor, Attenuates TMJ Osteoarthritis by Inhibiting the ROS/MAPK/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel NADPH Oxidase 4 Inhibitor, Attenuates TMJ Osteoarthritis by Inhibiting the ROS/MAPK/NF- κ B Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel NADPH oxidase 4 inhibitor this compound counteracts glucose intolerance in high-fat diet-treated C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of NOX4 with this compound alleviates acute ocular hypertension-induced retinal inflammation and injury by suppressing ROS mediated redox-sensitive factors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The NOX4 Inhibitor GLX351322: A Deep Dive into its Attenuation of Inflammatory Pathways in Osteoarthritis

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action of GLX351322, a novel and selective NADPH oxidase 4 (NOX4) inhibitor, in the context of osteoarthritis (OA). Synthesizing preclinical data, this document outlines the impact of this compound on key inflammatory signaling cascades, presents quantitative data on its efficacy, and details the experimental protocols utilized in these pivotal studies. This guide is intended for researchers, scientists, and professionals in the field of drug development with an interest in novel therapeutic strategies for osteoarthritis.

Introduction to this compound and its Therapeutic Rationale in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, subchondral bone remodeling, and synovial inflammation.[1][2] A growing body of evidence implicates oxidative stress as a key driver of OA pathology.[2] Reactive oxygen species (ROS) can amplify inflammatory signaling, leading to the production of catabolic enzymes and pro-inflammatory cytokines that mediate joint destruction.[3]

NADPH oxidase 4 (NOX4) has emerged as a significant source of ROS in the pathogenesis of OA.[2][4] this compound is a novel and selective inhibitor of NOX4.[4][5] By targeting NOX4, this compound offers a promising therapeutic strategy to mitigate oxidative stress and its downstream inflammatory consequences in osteoarthritis.[2][4] Preclinical studies have demonstrated its potential to protect chondrocytes and alleviate inflammatory responses in synovial macrophages.[2][4]

Quantitative Efficacy of this compound in Preclinical Models

The therapeutic potential of this compound has been quantified in both in vitro and in vivo models of osteoarthritis. The following tables summarize the key findings from these studies, highlighting the compound's potent anti-inflammatory and chondroprotective effects.

Table 1: In Vitro Efficacy of this compound in Macrophage and Chondrocyte Models

| Parameter | Model System | Treatment | Result | Statistical Significance | Reference |

| Cell Viability | RAW 264.7 Macrophages | This compound (1.25-40 µM) for 24h & 48h | No significant cytotoxicity observed | N/A | [1][4] |

| ROS Production | LPS-stimulated RAW 264.7 Macrophages | This compound (5, 10, 20 µM) | Dose-dependent reduction in intracellular ROS | p < 0.05 | [4] |

| Pro-inflammatory Gene Expression | LPS-stimulated RAW 264.7 Macrophages | This compound (20 µM) | Significant reduction in Tnf, Il1b, Il6, and Nos2 mRNA levels | p < 0.05 | [4] |

| MMP-13 Protein Level | IL-1β-stimulated Primary Chondrocytes | This compound (10 µM) | Significant decrease in MMP-13 protein expression | p < 0.05 | [2] |

| Adamts5 Protein Level | IL-1β-stimulated Primary Chondrocytes | This compound (10 µM) | Significant decrease in Adamts5 protein expression | p < 0.05 | [2] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Temporomandibular Joint Osteoarthritis (TMJOA)

| Parameter | Model System | Treatment | Result | Statistical Significance | Reference |

| Synovitis Score | CFA-induced TMJOA in Rats | This compound (Intra-articular injection) | Significant reduction in synovitis score | p < 0.05 | [4] |

| OARSI Score | CFA-induced TMJOA in Rats | This compound (Intra-articular injection) | Significant reduction in OARSI score | p < 0.05 | [4] |

| NOX4 Expression | CFA-induced TMJOA in Rats | This compound (Intra-articular injection) | Remarkable reduction in NOX4 fluorescence in synovium | p < 0.05 | [4] |

Mechanism of Action: Inhibition of the ROS/MAPK/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting the NOX4-mediated production of ROS, a critical upstream event in the inflammatory cascade. By inhibiting NOX4, this compound effectively suppresses the activation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[2][4] This, in turn, leads to a reduction in the expression of pro-inflammatory cytokines and matrix-degrading enzymes.[2][4]

Detailed Experimental Protocols

The following section provides a detailed overview of the methodologies employed in the preclinical evaluation of this compound.

In Vitro Studies

Cell Culture and Treatments:

-

Macrophage Model: RAW 264.7 murine macrophages were cultured in Minimal Essential Medium.[1] For inflammatory stimulation, cells were treated with Lipopolysaccharide (LPS) from Escherichia coli O55:B5.[1] this compound was applied at concentrations ranging from 1.25 to 40 µM.[1][4]

-

Chondrocyte Model: Primary chondrocytes were treated with Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL to induce a catabolic state.[2] this compound was co-administered at a concentration of 10 µM.[2]

Assays:

-

Cell Viability: Cell Counting Kit-8 (CCK-8) assay was used to assess the cytotoxicity of this compound.[4]

-

ROS Measurement: Intracellular ROS levels were quantified using a fluorescent probe.[4]

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the mRNA levels of Tnf, Il1b, Il6, and Nos2.[4]

-

Protein Analysis: Western blotting was used to determine the protein levels of MMP-13 and Adamts5.[2]

In Vivo Studies

Animal Model:

-

An osteoarthritis model was induced in rats by a single intra-articular injection of Complete Freund's Adjuvant (CFA) into the temporomandibular joint (TMJ).[4]

Treatment Protocol:

-

Three days following the CFA injection, this compound was administered via intra-articular injection every five days.[4]

-

Samples were collected for analysis at 7 and 14 days post-treatment initiation.[4]

Outcome Measures:

-

Micro-CT Analysis: Micro-computed tomography was used to evaluate structural changes in the condylar subchondral bone.[4]

-

Histological Analysis: Joint tissues were stained with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green to assess inflammation and cartilage degradation. Synovitis and OARSI scores were determined.[4]

-

Immunofluorescence: The expression of NOX4 in the synovial tissue was visualized and quantified using immunofluorescence staining.[4]

Conclusion

The preclinical data presented in this whitepaper strongly support the therapeutic potential of this compound as a disease-modifying agent for osteoarthritis. By selectively inhibiting NOX4, this compound effectively mitigates oxidative stress and suppresses key inflammatory pathways, namely the MAPK and NF-κB signaling cascades.[2][4] This mechanism of action translates to a significant reduction in pro-inflammatory mediators and a preservation of joint integrity in a preclinical model of OA.[4] The promising efficacy and well-defined mechanism of this compound warrant further investigation and clinical development as a novel treatment for osteoarthritis.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of NADPH Oxidases Prevents the Development of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of crosstalk between synovial cells and chondrocytes in osteoarthritis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Novel NADPH Oxidase 4 Inhibitor, Attenuates TMJ Osteoarthritis by Inhibiting the ROS/MAPK/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding the link between NOX4 inhibition and cellular processes

An In-depth Technical Guide to the Link Between NOX4 Inhibition and Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NADPH oxidase (NOX) family of enzymes are key producers of reactive oxygen species (ROS) in a regulated manner, playing crucial roles in a multitude of cellular processes.[1] Among the seven identified human NOX isoforms, NOX4 is unique due to its constitutive activity and its primary product being hydrogen peroxide (H₂O₂) rather than superoxide (O₂⁻).[2][3][4] NOX4 is highly expressed in various tissues including the kidneys, endothelial cells, and fibroblasts.[5] Its involvement in redox signaling pathways that control cell differentiation, proliferation, apoptosis, and fibrosis has positioned it as a significant therapeutic target for a range of pathologies, including fibrotic diseases, cancer, and cardiovascular conditions.[1][2][6] This guide provides a comprehensive overview of NOX4's function, the implications of its inhibition, and the experimental methodologies used to investigate its role in cellular processes.

The Role of NOX4 in Core Cellular Processes

NOX4-derived ROS acts as a second messenger, modulating numerous signaling cascades. Its subcellular localization, which includes the endoplasmic reticulum, mitochondria, and nucleus, allows it to exert specific effects within different cellular compartments.[1]

Fibrosis

A substantial body of evidence implicates NOX4 as a critical mediator of fibrosis in various organs, including the lungs, heart, liver, and kidneys.[6] The profibrotic cytokine Transforming Growth Factor-beta 1 (TGF-β1) is a potent inducer of NOX4 expression.[7] This induction is often mediated by the SMAD3 signaling pathway.[7] The subsequent NOX4-dependent H₂O₂ generation is required for the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive extracellular matrix (ECM) deposition.[7][8] Inhibition of NOX4, either genetically or pharmacologically, has been shown to abrogate fibrogenesis in multiple preclinical models.[7]

Signaling Pathway: NOX4 in TGF-β1-Induced Myofibroblast Differentiation

References

- 1. NADPH Oxidase 4 (NOX4) in Cancer: Linking Redox Signals to Oncogenic Metabolic Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are NOX4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. NADPH oxidase 4 and its role in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | The Role of NADPH Oxidases (NOXs) in Liver Fibrosis and the Activation of Myofibroblasts [frontiersin.org]

- 7. NADPH Oxidase-4 Mediates Myofibroblast Activation and Fibrogenic Responses to Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NOX4/NADPH oxidase expression is increased in pulmonary fibroblasts from patients with idiopathic pulmonary fibrosis and mediates TGFβ1-induced fibroblast differentiation into myofibroblasts | Thorax [thorax.bmj.com]

Preliminary Efficacy of GLX351322: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLX351322 is a novel small molecule inhibitor of NADPH oxidase 4 (NOX4), a key enzyme involved in the production of reactive oxygen species (ROS).[1][2] Overproduction of ROS is implicated in the pathophysiology of a range of diseases characterized by inflammation and cellular damage. This technical guide provides a comprehensive overview of the preliminary efficacy of this compound, summarizing key preclinical findings, detailing experimental methodologies, and illustrating its mechanism of action. The information presented is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of NOX4 inhibition.

Core Efficacy Data

The preclinical efficacy of this compound has been evaluated in several disease models, demonstrating its potential to mitigate inflammation, oxidative stress, and disease-specific pathologies.

In Vitro Efficacy

This compound has an IC₅₀ of 5 µM for inhibiting hydrogen peroxide production in cells overexpressing NOX4.[3]

Preclinical Models of Efficacy

This compound has demonstrated significant efficacy in animal models of temporomandibular joint (TMJ) osteoarthritis, type 2 diabetes, and acute ocular hypertension.

Table 1: Summary of In Vivo Efficacy of this compound in a Rat Model of TMJ Osteoarthritis

| Parameter | Control (Saline) | CFA-Induced TMJOA | CFA + this compound (40 µM) |

| Synovitis Score (Day 14) | 0.5 ± 0.2 | 3.8 ± 0.5 | 1.5 ± 0.3 |

| OARSI Score (Day 14) | 1.2 ± 0.4 | 5.2 ± 0.6 | 2.5 ± 0.5 |

Data are presented as mean ± standard deviation. Synovitis and OARSI (Osteoarthritis Research Society International) scores are established histological scoring systems for assessing joint inflammation and cartilage degradation, respectively. A lower score indicates less pathology. Data extracted and estimated from graphical representations in Zhen et al., 2023.[2]

Table 2: Effect of this compound on Gene Expression of Pro-inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

| Gene | Control | LPS | LPS + this compound (10 µM) | LPS + this compound (40 µM) |

| Tnf | 1.0 | 8.5 | 4.2 | 2.1 |

| Il1b | 1.0 | 9.8 | 5.5 | 3.2 |

| Il6 | 1.0 | 12.3 | 6.1 | 2.8 |

| Nos2 | 1.0 | 15.6 | 7.8 | 3.5 |

Values represent the relative fold change in mRNA expression compared to the control group, normalized to the housekeeping gene Gapdh. Data extracted and estimated from graphical representations in Zhen et al., 2023.[2]

Table 3: Efficacy of this compound in a High-Fat Diet (HFD) Mouse Model of Glucose Intolerance

| Parameter | Control Diet | High-Fat Diet (HFD) | HFD + this compound (3.8 mg/kg/day) |

| Non-fasting Blood Glucose (mmol/L) | 8.2 ± 0.5 | 12.5 ± 1.1 | 9.8 ± 0.8 |

Data are presented as mean ± standard deviation. Blood glucose levels were measured after a two-week treatment period. Data extracted and estimated from graphical representations in Anvari et al., 2015.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by selectively inhibiting NOX4, leading to a reduction in ROS production. This, in turn, modulates downstream signaling pathways implicated in inflammation and cellular damage, primarily the ROS/MAPK/NF-κB pathway.[2][4]

NOX4-Mediated ROS Production and Downstream Signaling

The following diagram illustrates the proposed mechanism by which this compound inhibits the NOX4-mediated inflammatory cascade.

Caption: this compound inhibits NOX4, reducing ROS and downstream inflammation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro Assays

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For inflammatory stimulation, cells were treated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL.

Intracellular ROS levels were detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells were incubated with 10 µM DCFH-DA for 30 minutes at 37°C. The fluorescence intensity was measured using a fluorescence microscope or plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[2]

Total RNA was extracted from cells using a commercial RNA isolation kit. cDNA was synthesized using a reverse transcription kit. qPCR was performed using a real-time PCR system with SYBR Green master mix. The relative expression of target genes (Tnf, Il1b, Il6, Nos2) was calculated using the ΔΔCt method, with Gapdh as the housekeeping gene for normalization.[2]

Primer Sequences for qPCR: [2]

-

Gapdh: Fwd: 5'-ACCCAGAAGACTGTGGATGG-3', Rev: 5'-CACATTGGGGGTAGGAACAC-3'

-

Tnf: Fwd: 5'-GCCTCTTCTCATTCCTGCTTGTGG-3', Rev: 5'-GTGGTTTGTGAGTGTGAGGGTCTG-3'

-

Il1b: Fwd: 5'-TCGCAGCAGCACATCAACAAGAG-3', Rev: 5'-AGGTCCACGGGAAAGACACAGG-3'

-

Il6: Fwd: 5'-CTTCTTGGGACTGATGCTGGTGAC-3', Rev: 5'-AGGTCTGTTGGGAGTGGTATCCTC-3'

-

Nos2: Fwd: 5'-ACTCAGCCAAGCCCTCACCTAC-3', Rev: 5'-TCCAATCTCTGCCTATCCGTCTCG-3'

Cell lysates were prepared using RIPA buffer. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, and NF-κB p65, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using a chemiluminescence detection system.

In Vivo Models

Temporomandibular joint osteoarthritis was induced in Sprague-Dawley rats by a single intra-articular injection of 50 µL of Complete Freund's Adjuvant (CFA) (5 mg/mL). Three days post-CFA injection, rats received intra-articular injections of this compound (40 µM in 50 µL) every five days. Animals were sacrificed at 7 and 14 days for histological analysis of the TMJ.[2]

Male C57BL/6 mice were fed a high-fat diet (45% kcal from fat) for nine weeks to induce glucose intolerance. For the last two weeks of the diet, mice received this compound at a dose of 3.8 mg/kg/day administered in their drinking water. Non-fasting blood glucose levels were monitored.[1]

AOH was induced in mice to model retinal ischemia/hypoxia injury. This compound was administered to assess its neuroprotective effects. The specific protocol for AOH induction and this compound administration in this model requires further detailed reporting.[5]

Experimental Workflow Diagram

Caption: Workflow of in vitro and in vivo studies on this compound.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound on publicly accessible databases such as ClinicalTrials.gov.[6] This suggests that this compound is currently in the preclinical stage of development.

Conclusion

The preliminary data on this compound demonstrate its potential as a therapeutic agent for diseases driven by NOX4-mediated oxidative stress and inflammation. Its efficacy in preclinical models of osteoarthritis and metabolic disease, coupled with a well-defined mechanism of action, provides a strong rationale for further investigation. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to support its progression towards clinical evaluation.

References

- 1. The novel NADPH oxidase 4 inhibitor this compound counteracts glucose intolerance in high-fat diet-treated C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel NADPH Oxidase 4 Inhibitor, Attenuates TMJ Osteoarthritis by Inhibiting the ROS/MAPK/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a Novel NADPH Oxidase 4 Inhibitor, Attenuates TMJ Osteoarthritis by Inhibiting the ROS/MAPK/NF- κ B Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of NOX4 with this compound alleviates acute ocular hypertension-induced retinal inflammation and injury by suppressing ROS mediated redox-sensitive factors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is a key pathogenic factor in a multitude of diseases. The NADPH oxidase (NOX) family of enzymes are major sources of cellular ROS, and among them, NOX4 has emerged as a critical player in the pathophysiology of various oxidative stress-related conditions. This technical guide provides an in-depth overview of GLX351322, a novel and selective inhibitor of NOX4, and its role in mitigating diseases driven by oxidative stress. We will delve into its mechanism of action, summarize key preclinical findings in tabular format, provide detailed experimental protocols for relevant assays, and visualize the implicated signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor of NADPH oxidase 4 (NOX4).[1] It has demonstrated a protective role in various preclinical models of diseases where oxidative stress is a key contributor, including temporomandibular joint osteoarthritis (TMJOA), type 2 diabetes, and acute ocular hypertension.[2][3] By selectively targeting NOX4, this compound offers a promising therapeutic strategy to attenuate ROS-driven pathology.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of NOX4, a key enzyme responsible for the production of ROS.[2] This inhibition leads to a downstream cascade of events that collectively mitigate cellular damage and inflammation.

The primary mechanism involves the reduction of intracellular ROS levels.[2] This, in turn, suppresses the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[2] These pathways are crucial in mediating inflammatory responses. The inhibition of these pathways by this compound leads to a decrease in the production of pro-inflammatory cytokines and mediators.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Treatment Group | Result | Reference |

| NOX4 Inhibition (IC50) | This compound | 5 µM | [1] |

| NOX2 Inhibition (IC50) | This compound | 40 µM | [1] |

| Intracellular ROS Production | LPS (100 ng/mL) | Significant Increase | [2] |

| LPS + this compound (10 µM) | Marked Reduction | [2] | |

| LPS + this compound (40 µM) | Dose-dependent Marked Reduction | [2] | |

| Pro-inflammatory Gene Expression (qPCR) | |||

| Tnf | LPS + this compound (10 µM) | Marked Reduction | [2] |

| LPS + this compound (40 µM) | Dose-dependent Marked Reduction | [2] | |

| Il1b | LPS + this compound (10 µM) | Marked Reduction | [2] |

| LPS + this compound (40 µM) | Dose-dependent Marked Reduction | [2] | |

| Il6 | LPS + this compound (10 µM) | Marked Reduction | [2] |

| LPS + this compound (40 µM) | Dose-dependent Marked Reduction | [2] | |

| Nos2 | LPS + this compound (10 µM) | Marked Reduction | [2] |

| LPS + this compound (40 µM) | Dose-dependent Marked Reduction | [2] | |

| MAPK Pathway Activation (Western Blot) | |||

| Phospho-p38 | LPS + this compound (10 µM & 40 µM) | Greatly Suppressed | [2] |

| Phospho-ERK | LPS + this compound (10 µM & 40 µM) | Greatly Suppressed | [2] |

| Phospho-JNK | LPS + this compound (10 µM & 40 µM) | Greatly Suppressed (more inhibitory at 40 µM) | [2] |

| NF-κB Pathway Activation (Western Blot) | |||

| Phospho-p65 | LPS + this compound (10 µM & 40 µM) | Markedly Reduced | [2] |

| Phospho-IκBα | LPS + this compound (10 µM & 40 µM) | Markedly Reduced | [2] |

Table 2: In Vivo Efficacy of this compound

| Disease Model | Animal Model | Treatment | Key Findings | Reference |

| Temporomandibular Joint Osteoarthritis (TMJOA) | Complete Freund's Adjuvant (CFA)-induced TMJ inflammation in rats | Intra-articular injections of this compound | Attenuated joint inflammation, decreased synovitis and OARSI scores | [2] |

| Type 2 Diabetes | High-fat diet-induced glucose intolerance in C57BL/6 mice | Two-week treatment with this compound | Counteracted non-fasting hyperglycemia and impaired glucose tolerance | |

| Acute Ocular Hypertension | Acute ocular hypertension (AOH)-induced retinal ischemia/hypoxia injury in mice | This compound | Reduced ROS overproduction, inhibited inflammatory factor release, suppressed glial cell activation, and reduced retinal cell senescence and apoptosis | [3] |

Experimental Protocols

In Vitro Analysis of this compound in Macrophages

4.1.1 Cell Culture and Treatment

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere overnight.

-

To induce an inflammatory response, cells are stimulated with 100 ng/mL of lipopolysaccharide (LPS) from E. coli.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at desired concentrations (e.g., 10 µM and 40 µM) concurrently with or prior to LPS stimulation, depending on the experimental design.[2]

4.1.2 Intracellular ROS Detection

-

Following treatment, cells are washed with phosphate-buffered saline (PBS).

-

Cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a concentration of 10 µM for 20-30 minutes at 37°C in the dark.

-

After incubation, cells are washed again with PBS to remove excess probe.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a microplate reader.

4.1.3 Quantitative Real-Time PCR (qPCR)

-

Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR is performed using a qPCR system with SYBR Green master mix and primers specific for the target genes (e.g., Tnf, Il1b, Il6, Nos2) and a housekeeping gene for normalization (e.g., Gapdh).

-

The relative gene expression is calculated using the 2-ΔΔCt method.

4.1.4 Western Blotting

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against the proteins of interest (e.g., phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

In Vivo Animal Models

4.2.1 CFA-Induced Temporomandibular Joint Osteoarthritis (TMJOA) in Rats

-

Male Sprague-Dawley rats are used for this model.

-

TMJOA is induced by a single intra-articular injection of Complete Freund's Adjuvant (CFA) into the temporomandibular joint.

-

Three days post-CFA injection, this compound is administered via intra-articular injections every five days.[2]

-

At the end of the study period, the animals are euthanized, and the TMJ tissues are collected for histological and immunohistochemical analysis.

-

Histological sections are stained with hematoxylin and eosin (H&E) and Safranin O-Fast Green to assess inflammation and cartilage degradation. The severity of synovitis and osteoarthritis is scored using established scoring systems (e.g., OARSI score).

4.2.2 High-Fat Diet-Induced Glucose Intolerance in Mice

-

Male C57BL/6 mice are fed a high-fat diet (HFD) for a specified period to induce obesity and glucose intolerance.

-

A control group is fed a standard chow diet.

-

This compound is administered to the HFD-fed mice, typically for two weeks.

-

Glucose tolerance is assessed using an oral glucose tolerance test (OGTT) or an intraperitoneal glucose tolerance test (IPGTT). After an overnight fast, a baseline blood glucose level is measured. A glucose solution is then administered orally or intraperitoneally, and blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.

-

The area under the curve (AUC) for glucose is calculated to quantify the degree of glucose intolerance.

Signaling Pathways and Visualizations

The therapeutic effects of this compound in oxidative stress-related diseases are largely mediated through the inhibition of the ROS/MAPK/NF-κB signaling axis.

Caption: this compound inhibits NOX4, blocking the ROS/MAPK/NF-κB pathway.

Caption: Workflow for in vivo evaluation of this compound in a rat TMJOA model.

Caption: Workflow for in vitro assessment of this compound in macrophages.

Conclusion

This compound is a potent and selective inhibitor of NOX4 that demonstrates significant promise in the treatment of diseases underpinned by oxidative stress. Preclinical evidence strongly supports its ability to reduce ROS production, inhibit pro-inflammatory signaling pathways, and ameliorate disease phenotypes in models of osteoarthritis, type 2 diabetes, and ocular hypertension. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy in more complex disease models, to pave the way for potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Novel NADPH Oxidase 4 Inhibitor, Attenuates TMJ Osteoarthritis by Inhibiting the ROS/MAPK/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NOX4 with this compound alleviates acute ocular hypertension-induced retinal inflammation and injury by suppressing ROS mediated redox-sensitive factors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of GLX351322: A Novel NADPH Oxidase 4 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GLX351322 is a novel and selective small molecule inhibitor of NADPH oxidase 4 (NOX4), a key enzyme implicated in the production of reactive oxygen species (ROS). Overproduction of ROS is a central mechanism in the pathophysiology of a range of diseases, including metabolic disorders, inflammatory conditions, and neurodegenerative diseases. This compound has emerged as a promising therapeutic candidate due to its targeted inhibition of NOX4, offering the potential for disease modification with a favorable safety profile. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound exerts its pharmacological effects through the direct inhibition of NOX4, leading to a reduction in the cellular production of hydrogen peroxide (H₂O₂). The downstream signaling pathways modulated by this compound involve the attenuation of the ROS-mediated activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This mechanism has been shown to be effective in various preclinical models, where this compound has demonstrated anti-inflammatory and cytoprotective effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound. It is important to note that while IC₅₀ values are available, comprehensive pharmacokinetic parameters such as bioavailability, plasma half-life, and Cmax, as well as Ki and EC₅₀ values, are not yet publicly available in the reviewed literature.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 5 µM | NOX4 (in NOX4-overexpressing cells) | |

| IC₅₀ | 40 µM | NOX2 (in human peripheral blood mononuclear cells) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's pharmacological properties.

In Vivo Model of Temporomandibular Joint Osteoarthritis (TMJOA)

This protocol is based on the methodology described by Zhen et al. (2023).

1. Animal Model:

-

Species: Male Sprague-Dawley rats

-

Age: 8 weeks

-

Grouping:

-

Saline control group

-

Complete Freund's Adjuvant (CFA) induced TMJOA group

-

CFA + this compound treated group

-

2. Induction of TMJOA:

-

Inject 50 µL of Complete Freund's Adjuvant (CFA) (5 mg/mL) bilaterally into the temporomandibular joint cavities of the rats in the CFA and CFA + this compound groups. The saline group receives an equivalent volume of sterile saline.

3. This compound Administration:

-

Dose: 40 µM

-

Volume: 50 µL

-

Route: Intra-articular injection into the TMJ cavity

-

Frequency: Every 5 days, starting 3 days after CFA injection.

4. Sample Collection and Analysis:

-

Euthanize the rats at 7 and 14 days after the initial this compound treatment.

-

Dissect the TMJ and fix in 4% paraformaldehyde for histological analysis (e.g., H&E staining, Safranin O-Fast Green staining) to assess cartilage degradation and inflammation.

-

Synovial tissues can be collected for molecular analysis, such as Western blotting, to evaluate the expression of inflammatory and signaling proteins.

In Vivo Model of High-Fat Diet-Induced Hyperglycemia

This protocol is based on the study by Anvari et al. (2015).

1. Animal Model:

-

Species: Male C57BL/6 mice

-

Diet: High-fat diet (HFD) to induce glucose intolerance. The specific composition of the HFD should be detailed based on the original study's methods if accessible.

2. This compound Administration:

-

Dose: 3.8 mg/kg/day

-

Route: Oral gavage (p.o.)

-

Duration: Two weeks

3. Endpoints and Analysis:

-

Monitor non-fasting blood glucose levels.

-

Perform glucose tolerance tests to assess the impact on glucose metabolism.

-

Assess peripheral insulin sensitivity.

Western Blotting Protocol (General)

This is a general protocol that can be adapted for the analysis of protein expression in tissues or cells treated with this compound. Specific antibody details (catalog numbers and dilutions) should be optimized for each experiment as they are not consistently reported in the available literature.

1. Protein Extraction:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, anti-phospho-ERK, anti-phospho-JNK, anti-NF-κB p65) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Inhibiting Inflammation

Methodological & Application

Application Notes and Protocols for GLX351322 in Mouse Models of Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of GLX351322, a selective NADPH oxidase 4 (NOX4) inhibitor, in murine models of type 2 diabetes. This compound has been demonstrated to mitigate hyperglycemia and improve glucose tolerance in high-fat diet-induced diabetic mice. This document outlines detailed protocols for inducing type 2 diabetes in C57BL/6 mice, the preparation and administration of this compound, and methods for assessing its efficacy on glucose metabolism. Furthermore, it includes a summary of expected quantitative outcomes and visual representations of the relevant signaling pathways and experimental workflows to facilitate robust and reproducible studies.

Introduction

Type 2 diabetes is characterized by insulin resistance and progressive pancreatic β-cell dysfunction, in which oxidative stress is a key pathogenic factor. NADPH oxidase 4 (NOX4) is a significant source of reactive oxygen species (ROS) in pancreatic islets and other tissues implicated in diabetes.[1] Persistent hyperglycemia and hyperlipidemia can lead to the overactivation of NOX4, resulting in increased oxidative stress, which contributes to β-cell apoptosis and impaired insulin secretion.[1] this compound is a potent and selective inhibitor of NOX4, making it a valuable research tool to investigate the role of NOX4 in the pathophysiology of type 2 diabetes and to evaluate the therapeutic potential of NOX4 inhibition.[1]

Data Presentation

The following tables summarize the quantitative data from a key study by Anvari et al. (2015), which investigated the effects of this compound in a high-fat diet (HFD)-induced mouse model of type 2 diabetes.

Table 1: Effect of this compound on Non-Fasting Blood Glucose Levels

| Treatment Group | Duration | Non-Fasting Blood Glucose (mmol/L) |

| HFD Control | 2 Weeks | Significantly elevated compared to standard diet |

| HFD + this compound | 2 Weeks | Significantly reduced compared to HFD Control |

Data adapted from Anvari et al., 2015.

Table 2: Effect of this compound on Glucose Tolerance Test (GTT)

| Treatment Group | Glucose Challenge | Area Under the Curve (AUC) |

| HFD Control | Intraperitoneal | Significantly increased compared to standard diet |

| HFD + this compound | Intraperitoneal | Significantly reduced compared to HFD Control |

Data adapted from Anvari et al., 2015.

Table 3: Effect of this compound on Insulin Sensitivity

| Treatment Group | Insulin Tolerance Test (ITT) |

| HFD Control | Impaired insulin sensitivity |

| HFD + this compound | No significant change in peripheral insulin sensitivity compared to HFD Control |

Data adapted from Anvari et al., 2015.

Experimental Protocols

High-Fat Diet (HFD)-Induced Type 2 Diabetes Mouse Model

Objective: To induce a pre-diabetic state characterized by hyperglycemia and impaired glucose tolerance in C57BL/6 mice.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

High-Fat Diet (HFD; typically 45-60% kcal from fat)

-

Standard chow diet (Control)

-

Animal caging and husbandry supplies

Protocol:

-

Acclimatize male C57BL/6 mice to the animal facility for at least one week, providing ad libitum access to standard chow and water.

-

Randomly assign mice to two groups: Control (standard diet) and HFD.

-

House the mice individually or in small groups.

-

Provide the respective diets to the mice for a period of 8-12 weeks.

-

Monitor body weight and food intake weekly.

-

After the induction period, confirm the diabetic phenotype by measuring non-fasting blood glucose levels and performing a glucose tolerance test (see Protocol 3).

Preparation and Administration of this compound

Objective: To prepare and administer this compound to the HFD-induced diabetic mice.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Syringes

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent if necessary, and then suspend it in the final vehicle. A typical dosage for in vivo studies is in the range of 10-50 mg/kg body weight, but this should be optimized for each study. The Anvari et al. (2015) study administered this compound in the diet. For administration via oral gavage, a daily dose would be appropriate.

-